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Introduction

Savolitinib (also known as Volitinib, AZD6094, or HMPL-504) is a potent and highly selective
small-molecule inhibitor of the mesenchymal-epithelial transition factor (MET) receptor tyrosine
kinase.[1] Aberrant MET signaling, often driven by gene amplification, mutation, or
overexpression, is a key driver in various cancers, promoting tumor growth, invasion, and
metastasis.[2] Savolitinib exerts its therapeutic effect by binding to the ATP-binding site of
MET, thereby inhibiting its autophosphorylation and subsequent activation of downstream
signaling pathways.[1] This application note provides a detailed protocol for assessing the
inhibitory activity of Savolitinib on MET phosphorylation (p-MET) using Western blot analysis,
a fundamental technique for characterizing the pharmacodynamics of targeted therapies in
cancer research.

Mechanism of Action: Savolitinib

The MET receptor is activated upon binding to its ligand, hepatocyte growth factor (HGF),
leading to receptor dimerization and trans-autophosphorylation of key tyrosine residues
(Y1234/1235) in the kinase domain. This phosphorylation event creates docking sites for
adaptor proteins, initiating downstream signaling cascades such as the RAS/MAPK and
PISK/AKT pathways, which are crucial for cell proliferation and survival.[3]

Savolitinib is a selective MET inhibitor with an IC50 of approximately 5 nM for MET and 3 nM
for p-MET.[1] By blocking the kinase activity, Savolitinib effectively reduces the levels of

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/product/b612288?utm_src=pdf-interest
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://pmc.ncbi.nlm.nih.gov/articles/PMC3225017/
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://aacrjournals.org/clincancerres/article/21/12/2811/261633/The-MET-Inhibitor-AZD6094-Savolitinib-HMPL-504
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.selleckchem.com/products/hmpl-504-azd6094-volitinib.html
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Methodological & Application

Check Availability & Pricing

phosphorylated MET, thereby attenuating the downstream signaling and inhibiting the growth of
MET-dependent cancer cells.[4]

Data Presentation: Quantitative Analysis of p-MET
Inhibition

The following tables summarize the dose- and time-dependent inhibition of MET
phosphorylation by Savolitinib in a patient-derived xenograft model of papillary renal cell

carcinoma (RCC-47). The data is derived from Western blot and Meso Scale Discovery (MSD)
analyses.

Table 1: Dose-Dependent Inhibition of p-MET (p-Y1349) in RCC-47 Xenografts 8 Hours Post-
Savolitinib Treatment

Savolitinib Dose (mg/kg) Mean p-MET Inhibition (%)  Standard Deviation

0.5 51 N/A
2.5 62 N/A
10 90 N/A
25 93 N/A

Data adapted from "The MET Inhibitor AZD6094 (Savolitinib, HMPL-504) Induces Regression
in Papillary Renal Cell Carcinoma Patient—Derived Xenograft Models". Inhibition is relative to
vehicle-treated tumors.

Table 2: Time-Dependent Inhibition of p-MET (p-Y1349) in RCC-47 Xenografts with 10 mg/kg
and 25 mg/kg Savolitinib

. p-MET Inhibition (%) with p-MET Inhibition (%) with
Time Post-Dose (hours)

10 mg/kg 25 mglkg
2 Near-complete (~95%) Near-complete (~95%)
8 ~90% ~93%
24 ~45% ~39%

© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://pubmed.ncbi.nlm.nih.gov/27472392/
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/product/b612288?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b612288?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

hodological licati
BENGHE ey cricn

Data adapted from "The MET Inhibitor AZD6094 (Savolitinib, HMPL-504) Induces Regression
in Papillary Renal Cell Carcinoma Patient—Derived Xenograft Models". Inhibition is relative to

vehicle-treated tumors.
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Caption: MET Signaling Pathway and Savolitinib's Point of Inhibition.
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Caption: Experimental Workflow for Western Blot Analysis.
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Experimental Protocols
Protocol 1: Cell Lysis and Protein Quantification

o Cell Culture and Treatment: Plate cells (e.g., MET-amplified gastric or lung cancer cell lines)
and allow them to adhere overnight. Treat cells with varying concentrations of Savolitinib
(e.g., 0, 1, 10, 100 nM) for a specified duration (e.g., 2, 8, 24 hours).

e Cell Lysis:

o Aspirate the culture medium and wash the cells once with ice-cold Phosphate-Buffered
Saline (PBS).

o Add ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to
the culture dish.

o Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
o Incubate on ice for 30 minutes with occasional vortexing.
o Centrifuge at 14,000 x g for 15 minutes at 4°C.
o Transfer the supernatant (protein lysate) to a new tube.
e Protein Quantification:

o Determine the protein concentration of each lysate using a BCA Protein Assay Kit
according to the manufacturer's instructions.

o Normalize the protein concentration of all samples with lysis buffer.

Protocol 2: Western Blot Analysis of p-MET and Total
MET

o Sample Preparation for Electrophoresis:
o To 20-30 ug of protein lysate, add 4x Laemmli sample buffer to a final concentration of 1x.

o Boil the samples at 95-100°C for 5 minutes to denature the proteins.
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o SDS-PAGE:

o Load the denatured protein samples and a pre-stained protein ladder into the wells of a 4-
12% Bis-Tris polyacrylamide gel.

o Run the gel in 1x MOPS or MES SDS Running Buffer at a constant voltage (e.g., 150 V)
until the dye front reaches the bottom of the gel.

e Protein Transfer:

o Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF)
membrane using a wet or semi-dry transfer system.

o Ensure the membrane is pre-activated with methanol.
o Transfer at 100 V for 1-2 hours at 4°C.
e Immunoblotting:

o Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-Buffered
Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.

o Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g.,
rabbit anti-phospho-MET (Tyr1234/1235) or rabbit anti-MET) diluted in 5% BSA/TBST
overnight at 4°C with gentle agitation. Recommended dilutions should be optimized, but a
starting point of 1:1000 is common.

o Washing: Wash the membrane three times for 10 minutes each with TBST.

o Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase
(HRP)-conjugated anti-rabbit secondary antibody diluted in 5% BSA/TBST for 1 hour at
room temperature.

o Washing: Wash the membrane three times for 10 minutes each with TBST.

o Detection and Analysis:
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o Incubate the membrane with an Enhanced Chemiluminescence (ECL) substrate according
to the manufacturer's instructions.

o Capture the chemiluminescent signal using a digital imaging system.

o Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).
Normalize the p-MET signal to the total MET signal for each sample to account for any
variations in protein loading.

Reagents and Buffers

e RIPA Lysis Buffer: 50 mM Tris-HCI (pH 7.4), 150 mM NaCl, 1% NP-40, 0.5% sodium
deoxycholate, 0.1% SDS.

» Protease and Phosphatase Inhibitor Cocktails: Commercially available.
o BCA Protein Assay Kit: Commercially available.

e 4x Laemmli Sample Buffer: 250 mM Tris-HCI (pH 6.8), 8% SDS, 40% glycerol, 0.02%
bromophenol blue, 20% [3-mercaptoethanol (added fresh).

e 10x Tris-Buffered Saline (TBS): 200 mM Tris, 1.5 M NacCl; adjust pH to 7.6.
o TBST: 1x TBS with 0.1% Tween-20.
e Blocking Buffer: 5% w/v BSA in TBST.
e Primary Antibodies:
o Rabbit anti-phospho-MET (Tyr1234/1235)
o Rabbit anti-MET
e Secondary Antibody:
o HRP-conjugated goat anti-rabbit IgG

o ECL Substrate: Commercially available.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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